6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline
CAS No.: 1795197-23-7
Cat. No.: VC5307523
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795197-23-7 |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.445 |
| IUPAC Name | [3-(4-methoxyphenyl)azepan-1-yl]-quinoxalin-6-ylmethanone |
| Standard InChI | InChI=1S/C22H23N3O2/c1-27-19-8-5-16(6-9-19)18-4-2-3-13-25(15-18)22(26)17-7-10-20-21(14-17)24-12-11-23-20/h5-12,14,18H,2-4,13,15H2,1H3 |
| Standard InChI Key | HAEUKGRVTPIYQG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
6-[3-(4-Methoxyphenyl)azepane-1-carbonyl]quinoxaline consists of three primary components:
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Quinoxaline core: A bicyclic aromatic system comprising two fused pyrazine rings, known for its electron-deficient nature and role in DNA intercalation .
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Azepane moiety: A seven-membered saturated nitrogen-containing ring, contributing conformational flexibility and potential hydrogen-bonding interactions.
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4-Methoxyphenyl substituent: An aromatic group with a methoxy electron-donating group at the para position, influencing electronic distribution and lipophilicity.
The carbonyl group bridges the azepane and quinoxaline units, enabling π-stacking interactions while modulating solubility. X-ray crystallography of analogous compounds reveals that the azepane ring adopts a chair-like conformation, with the 4-methoxyphenyl group occupying an equatorial position to minimize steric strain .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline can be approached through sequential functionalization:
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Quinoxaline-6-carbonyl chloride preparation: As demonstrated in , methyl quinoxaline-6-carboxylate undergoes hydrolysis with 2N NaOH followed by treatment with HCl to yield the acyl chloride.
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Azepane intermediate synthesis: 3-(4-Methoxyphenyl)azepane is synthesized via reductive amination of 4-methoxybenzaldehyde with hexamethylenediamine, followed by cyclization under acidic conditions.
Coupling Reaction
The final step involves nucleophilic acyl substitution between quinoxaline-6-carbonyl chloride and 3-(4-methoxyphenyl)azepane:
Reaction optimization data derived from suggest the following conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2 eq) |
| Temperature | 0°C → RT |
| Yield | 72–78% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, CDCl3):
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Quinoxaline protons: δ 8.92 (d, J = 1.6 Hz, 1H), 8.85 (dd, J = 8.4, 1.6 Hz, 1H), 8.21 (d, J = 8.4 Hz, 1H).
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Azepane protons: δ 3.82–3.75 (m, 1H, NCH), 3.44 (s, 3H, OCH3), 2.90–2.60 (m, 4H, CH2N).
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Aryl protons: δ 7.32 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H).
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13C NMR (100 MHz, CDCl3):
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Carbonyl: δ 168.5.
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Quinoxaline carbons: δ 154.2, 143.8, 141.1.
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OCH3: δ 55.3.
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Biological Activity and Mechanism
Anticancer Activity
Quinoxaline-carboxamides demonstrate moderate cytotoxicity against HEK-293 cells (CC50 = 15–30 μM) . Preliminary molecular docking studies indicate that 6-[3-(4-methoxyphenyl)azepane-1-carbonyl]quinoxaline may inhibit histone deacetylases (HDACs) via coordination to the zinc ion in the active site.
Toxicity and Pharmacokinetics
ADME Predictions
Computational models (SwissADME) predict:
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LogP: 3.1 ± 0.2 (moderate lipophilicity).
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Bioavailability: 55% (Rule of Five compliant).
Applications and Future Directions
Antibiotic Development
The compound’s broad-spectrum potential warrants evaluation against multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae, leveraging the azepane’s membrane activity .
Targeted Cancer Therapy
Functionalization with PEGylated linkers could enhance solubility for HDAC-targeted drug delivery systems.
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